![molecular formula C19H30N2O2 B531354 4-(4-((1-Isopropylpiperidin-4-yl)oxy)benzyl)morpholine CAS No. 397276-53-8](/img/structure/B531354.png)
4-(4-((1-Isopropylpiperidin-4-yl)oxy)benzyl)morpholine
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Overview
Description
JNJ-7737782 is an H3 antagonist that may play a role in narcolepsy.
Scientific Research Applications
Synthesis Techniques : Researchers have developed methods for synthesizing compounds similar to 4-(4-((1-Isopropylpiperidin-4-yl)oxy)benzyl)morpholine. For example, a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines through a series of reactions involving ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and morpholine-4-carboxamidine has been reported (Kuznetsov, Nam, & Chapyshev, 2007).
Antifungal Applications : Compounds with structures similar to this compound have shown potential as novel antifungal agents. For example, 4-aminopiperidines, inspired by the structures of known antifungals, have been synthesized and evaluated for antifungal activity, demonstrating remarkable activity against strains such as Candida spp. and Aspergillus spp. (Krauss et al., 2021).
Antimycobacterial Activity : Research has also focused on the antimycobacterial properties of similar compounds. A study on 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides revealed significant antitubercular activity against Mycobacterium tuberculosis H37Rv and other clinical isolates (Raparti et al., 2009).
Kinase Inhibition : Morpholine derivatives have been investigated for their role in kinase inhibition. A study on 4-(Pyrimidin-4-yl)morpholines discovered their utility as kinase hinge binders, particularly in inhibiting PI3K and PIKKs, due to their ability to adopt a co-planar conformation with adjacent aromatic cores (Hobbs et al., 2019).
Antioxidant and Anti-inflammatory Potential : Certain morpholine derivatives have been evaluated for their antioxidant and anti-inflammatory properties. For instance, two cyclodidepsipeptides, including morpholine-diones, showed excellent inhibition of xanthine oxidase and suppressed nuclear factor of κB activation, suggesting potential use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Synthetic Potential in Medicinal Chemistry : The synthetic potential of morpholine and its derivatives in medicinal chemistry has been explored extensively. For example, novel derivatives of 1,3,4- Oxadiazoles containing a morpholine skeleton have been synthesized and evaluated for their antimicrobial activities, showing promise as antimicrobial agents (Özil et al., 2018).
properties
CAS RN |
397276-53-8 |
---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
4-[[4-(1-propan-2-ylpiperidin-4-yl)oxyphenyl]methyl]morpholine |
InChI |
InChI=1S/C19H30N2O2/c1-16(2)21-9-7-19(8-10-21)23-18-5-3-17(4-6-18)15-20-11-13-22-14-12-20/h3-6,16,19H,7-15H2,1-2H3 |
InChI Key |
AYEMHSJPBSPTSA-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)OC2=CC=C(C=C2)CN3CCOCC3 |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=CC=C(C=C2)CN3CCOCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JNJ-7737782, JNJ-7737782, JNJ-7737782 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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